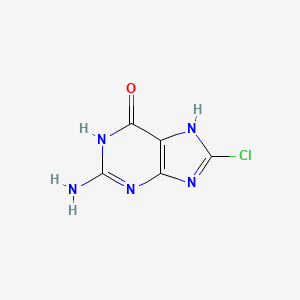

8-クロログアニン

概要

説明

8-Chloroguanine is a halogenated derivative of guanine, a purine nucleobase found in DNA and RNA. This compound is formed when guanine undergoes chlorination, typically under conditions of oxidative stress or exposure to reactive halogen species such as hypochlorous acid. 8-Chloroguanine is of significant interest due to its potential role in mutagenesis and carcinogenesis, particularly in the context of chronic inflammation .

科学的研究の応用

8-Chloroguanine has several scientific research applications:

Chemistry: It is used as a model compound to study halogenation reactions and the effects of halogenation on nucleobase properties.

Biology: Researchers investigate its role in DNA damage and repair mechanisms, particularly in the context of oxidative stress and inflammation.

Medicine: Studies focus on its potential mutagenic and carcinogenic effects, contributing to our understanding of cancer development.

Industry: It is used in the development of diagnostic tools and assays to detect oxidative DNA damage.

作用機序

Target of Action

- 8-Chloroguanine (ClG) primarily targets genomic DNA. ClG is a major lesion formed by the attack of hypochlorous acid (released by myeloperoxidase during inflammation) on guanine residues in DNA . It is implicated in mutagenesis and carcinogenesis.

Mode of Action

Action Environment

生化学分析

Biochemical Properties

8-Chloroguanine plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair mechanisms. It interacts with various enzymes and proteins involved in DNA replication and repair. For instance, human DNA polymerase β (polβ) has been shown to incorporate 8-chloroguanine into DNA, albeit with reduced efficiency compared to normal guanine . This interaction can lead to mutagenic replication, as 8-chloroguanine can form base pairs with cytosine and guanine using its anti and syn conformers, respectively . Additionally, 8-chloroguanine can be recognized and processed by DNA repair enzymes, which attempt to excise and replace the damaged base.

Cellular Effects

8-Chloroguanine has profound effects on cellular processes. It can induce mutations during DNA replication, leading to genomic instability. This compound is particularly relevant in the context of chronic inflammation, where reactive halogen species such as hypochlorous acid are produced by immune cells . These reactive species can chlorinate guanine residues in DNA, forming 8-chloroguanine and promoting G to C transversion mutations . Such mutations can disrupt normal cell signaling pathways, alter gene expression, and affect cellular metabolism, potentially leading to carcinogenesis.

Molecular Mechanism

At the molecular level, 8-chloroguanine exerts its effects through several mechanisms. It can form Hoogsteen base pairs with incoming nucleotides during DNA synthesis, which facilitates mutagenic replication . The presence of 8-chloroguanine in DNA can also hinder the normal function of DNA polymerases, leading to replication errors and strand breaks. Furthermore, 8-chloroguanine can be recognized by DNA repair enzymes, which may attempt to excise the damaged base, leading to further genomic instability if the repair process is error-prone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-chloroguanine can change over time. The compound is relatively stable at room temperature but is recommended to be stored in a freezer for long-term stability . Over time, 8-chloroguanine can degrade, which may influence its biological activity and the outcomes of experimental studies. Long-term exposure to 8-chloroguanine in cell cultures can lead to cumulative DNA damage, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of 8-chloroguanine vary with different dosages in animal models. At low doses, it may cause subtle DNA damage that can be repaired by cellular mechanisms. At higher doses, 8-chloroguanine can induce significant genomic instability, leading to toxic or adverse effects . Studies have shown that high doses of 8-chloroguanine can lead to increased mutation rates and potentially carcinogenic outcomes .

Metabolic Pathways

8-Chloroguanine is involved in metabolic pathways related to DNA damage and repair. It interacts with enzymes such as DNA polymerases and DNA glycosylases, which are involved in the recognition and excision of damaged bases . The presence of 8-chloroguanine can affect metabolic flux by altering the normal progression of DNA replication and repair processes .

Transport and Distribution

Within cells, 8-chloroguanine is transported and distributed primarily through its incorporation into DNA. It can be recognized by DNA repair proteins, which may transport it to specific cellular compartments for processing . The distribution of 8-chloroguanine within tissues can vary depending on the extent of exposure to reactive halogen species and the efficiency of DNA repair mechanisms .

Subcellular Localization

8-Chloroguanine is primarily localized within the nucleus, where it is incorporated into genomic DNA. Its activity and function are influenced by its subcellular localization, as it can interfere with DNA replication and repair processes within the nucleus . The presence of 8-chloroguanine in specific DNA regions can lead to localized genomic instability and affect the expression of nearby genes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroguanine typically involves the chlorination of guanine. One common method includes the reaction of guanine with hypochlorous acid or other chlorinating agents under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination at the 8-position of the guanine molecule .

Industrial Production Methods: Industrial production of 8-Chloroguanine may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

化学反応の分析

Types of Reactions: 8-Chloroguanine undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other derivatives.

Reduction: Reduction reactions can convert 8-Chloroguanine back to guanine or other reduced forms.

Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or hydroxyl groups can react with 8-Chloroguanine under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted guanine derivatives .

類似化合物との比較

8-Oxoguanine: Another oxidized derivative of guanine, known for its role in oxidative DNA damage.

5-Chlorouracil: A halogenated derivative of uracil, used in similar studies of DNA damage and repair.

2-Chloroadenine: A chlorinated adenine derivative, also studied for its mutagenic properties.

Uniqueness of 8-Chloroguanine: 8-Chloroguanine is unique due to its specific formation under conditions of oxidative stress and its distinct mutagenic potential. Unlike 8-Oxoguanine, which primarily causes G to T transversions, 8-Chloroguanine is associated with G to C transversions, highlighting its unique impact on DNA replication fidelity .

特性

IUPAC Name |

2-amino-8-chloro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFWZXAEOXKNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176531 | |

| Record name | Guanine, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22052-03-5 | |

| Record name | Guanine, 8-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

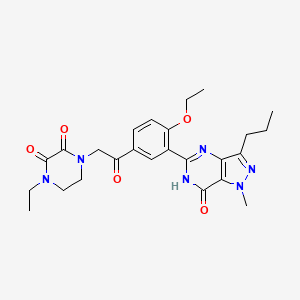

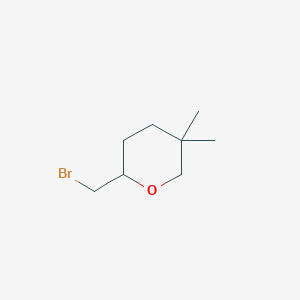

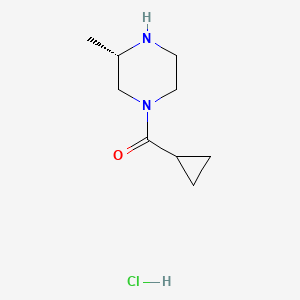

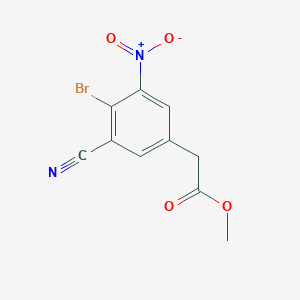

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-chloroguanine impact DNA replication and what are the potential consequences?

A: 8-chloroguanine (ClG) is a major DNA lesion primarily caused by inflammation-induced hypochlorous acid attack on guanine bases. [] This modification can disrupt normal DNA replication. Studies using human DNA polymerase β showed that while ClG preferentially pairs with cytosine, it can also form mutagenic base pairs with guanine during DNA replication. [] This mispairing primarily occurs due to ClG's ability to adopt a syn conformation, facilitating Hoogsteen base pairing with an incoming guanine. [] This misincorporation can lead to G to C transversion mutations, highlighting the promutagenic nature of ClG. []

Q2: What makes 8-chloroguanine a significant subject of study in the context of inflammation and disease?

A: 8-chloroguanine is a marker of hypochlorite (HOCl) activity in biological systems. [] HOCl, a potent oxidant, is produced by the enzyme myeloperoxidase, primarily released by activated neutrophils and macrophages during inflammation. [, ] Elevated levels of myeloperoxidase and 8-chloroguanine have been linked to various diseases, including atherosclerosis, kidney diseases, and chronic inflammation. [] Therefore, understanding the formation, repair mechanisms, and mutagenic potential of 8-chloroguanine is crucial for deciphering its role in inflammation-driven disease development.

Q3: Are there any potential therapeutic strategies being explored that target 8-chloroguanine?

A: While the provided research papers don't directly focus on therapeutic strategies for 8-chloroguanine, one paper discusses novel nucleotide analogues as potential antiviral agents. [] Although not directly targeting 8-chloroguanine, these analogues are structurally similar to natural nucleosides and act as precursor molecules. [] Upon phosphorylation within cells, they can potentially interfere with viral DNA replication. [] Further research is needed to explore if similar strategies can be applied to target 8-chloroguanine formation or its downstream effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)

![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)

![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)

![(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B1450769.png)

![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)